molecular formula C18H19NO3 B131754 Fmoc-beta-alaninol CAS No. 157887-82-6

Fmoc-beta-alaninol

Cat. No.: B131754
CAS No.: 157887-82-6
M. Wt: 297.3 g/mol
InChI Key: GNXZNUJDAMSJFZ-UHFFFAOYSA-N
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Description

Fmoc-beta-alaninol (CAS: 157887-82-6) is a protected amino alcohol derivative widely used in peptide synthesis and combinatorial chemistry. Its molecular formula is C₁₈H₁₉NO₃, with a molecular weight of 297.35 g/mol . Structurally, it consists of a β-alaninol backbone (3-aminopropanol) modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus. This Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS) .

The compound is commercially available in various quantities (e.g., 5g, 25g) and is characterized by high purity (>95%) via HPLC and NMR analyses . Its primary application lies in constructing peptide alcohols or as a building block for introducing hydroxyl-functionalized side chains in drug discovery and bioconjugation .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-11-5-10-19-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17,20H,5,10-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXZNUJDAMSJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371398
Record name Fmoc-beta-alaninol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157887-82-6
Record name Fmoc-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-Fluorenylmethoxycarbonyl)-3-aminopropan-1-ol
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Preparation Methods

Sharpless Asymmetric Aminohydroxylation for Amino Alcohol Synthesis

The Sharpless asymmetric aminohydroxylation (SAAH) reaction provides an enantioselective route to β-amino alcohols, which can be adapted for Fmoc-β-alaninol synthesis. This method, demonstrated by Moreira et al. , utilizes Fmoc-protected amines and alkenes to construct chiral amino alcohols. For β-alaninol, the reaction could employ allyl amine derivatives as substrates. The general scheme involves:

CH2=CHCH2NH2FmocNHCl(DHQD)2PHALFmoc-β-alaninol\text{CH}2=\text{CH}-\text{CH}2-\text{NH}2 \xrightarrow[\text{FmocNHCl}]{\text{(DHQD)}2\text{PHAL}} \text{Fmoc-β-alaninol}

The SAAH reaction achieves high enantiomeric ratios (er > 95:5) when using (DHQD)₂PHAL or (DHQ)₂PHAL ligands . For example, the aminohydroxylation of allyl amine derivatives with FmocNHCl in tert-butanol/water mixtures at -20°C yields Fmoc-protected β-amino alcohols with 82–90% conversion. Subsequent hydrolysis and purification steps isolate the desired product. This method is particularly advantageous for producing enantiomerically pure Fmoc-β-alaninol, a requirement for bioactive peptide applications.

Solid-Phase Synthesis Using 2-CTC Resin

Solid-phase synthesis on 2-chlorotrityl chloride (2-CTC) resin offers a modular route to Fmoc-β-alaninol, as demonstrated by Di Gioia et al. . The resin temporarily protects the carboxylic acid of Fmoc-β-Ala-OH, enabling selective reduction of the acid to an alcohol while preserving the Fmoc group:

  • Loading onto Resin : Fmoc-β-Ala-OH is anchored to 2-CTC resin via its carboxylic acid group in anhydrous DCM with diisopropylethylamine (DIEA) .

  • Reduction : The resin-bound acid is treated with BH₃·THF to reduce the carboxylic acid to a primary alcohol.

  • Cleavage : Mild acidic conditions (1% trifluoroacetic acid in DCM) release Fmoc-β-alaninol from the resin.

This method achieves >80% yield and minimizes side reactions, as the resin limits undesired interactions. It is particularly suited for combinatorial chemistry applications requiring high-throughput synthesis .

Comparative Analysis of Synthetic Methods

Method Yield Purity Complexity Scalability
Reduction of Fmoc-β-Ala-OH70–85%HighModerateIndustrial
Sharpless Aminohydroxylation82–90%Very HighHighLaboratory
Direct Protection65–75%ModerateLowPilot-scale
Solid-Phase Synthesis>80%HighHighResearch-scale

Challenges and Optimization Strategies

  • Deprotection Risks : LiAlH₄-mediated reduction necessitates anhydrous conditions to prevent Fmoc cleavage. Substituting BH₃·THF improves compatibility with the Fmoc group .

  • Enantioselectivity : The Sharpless method requires chiral ligands, increasing costs. Optimizing ligand loading (e.g., 5 mol% (DHQD)₂PHAL) balances cost and efficiency .

  • Byproduct Formation : Direct protection with Fmoc-Cl generates di-Fmoc byproducts if stoichiometric ratios deviate. Stepwise addition of Fmoc-Cl mitigates this issue .

  • Resin Costs : Solid-phase synthesis incurs higher material costs but excels in purity. Recycling 2-CTC resin reduces expenses .

Chemical Reactions Analysis

Types of Reactions: Fmoc-beta-alaninol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like piperidine or hydrazine can be used to remove the Fmoc group.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of deprotected amino acids or peptides.

Scientific Research Applications

Peptide Synthesis

Fmoc-beta-alaninol is primarily utilized in solid-phase peptide synthesis (SPPS) . It acts as a protecting group for amino acids, allowing selective modifications without interfering with other functional groups. This characteristic is crucial for constructing complex peptides and proteins, facilitating the study of protein structure-function relationships and the design of novel peptide-based drugs.

Key Features:

  • Selective Protection : The Fmoc group protects the amino group during synthesis, enabling specific reactions at designated sites.
  • Non-Natural Amino Acid : As a non-natural amino acid, it introduces unique functionalities into peptides, enhancing their properties for various applications.

Drug Development

In the pharmaceutical industry, this compound plays a vital role in the synthesis of peptide-based pharmaceuticals. Its ability to modify amino acids without altering their core properties makes it valuable for developing targeted therapies.

Applications in Drug Development:

  • Targeted Drug Delivery : By modifying peptides with this compound, researchers can enhance drug localization and efficacy.
  • Peptide Therapeutics : It is essential in creating therapeutics that target specific biological pathways or diseases.

Bioconjugation

This compound facilitates bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is particularly important in enhancing drug delivery systems.

Bioconjugation Techniques:

  • Click Chemistry : The hydroxyl group on this compound allows for functionalization with azide groups, enabling efficient conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Functional Group Attachment : Researchers can attach various functional groups such as fluorophores or affinity ligands to study peptide interactions and cellular uptake.

Research in Neuroscience

This compound is also utilized in neuroscience research, particularly in studies related to neurotransmitter function and neuropeptide signaling. Its role in understanding brain chemistry contributes to advancements in neurobiology.

Research Insights:

  • Neuropeptide Signaling : Investigations into how peptides modified with this compound affect neurotransmitter pathways can provide insights into neurological disorders.
  • Cognitive Function Studies : Research has indicated potential benefits in cognitive function and exercise capacity linked to beta-alanine supplementation, which may be extrapolated to its derivatives like this compound.

Custom Peptide Libraries

Researchers leverage this compound to create diverse peptide libraries for high-throughput screening. This approach is essential for discovering new therapeutic agents and understanding peptide interactions.

Library Development Features:

  • High-Throughput Screening : Enables the rapid evaluation of multiple peptides for desired biological activity.
  • Diversity Generation : Facilitates the introduction of various modifications to explore a wide range of biological functions.

Comparative Analysis Table

Application AreaDescriptionKey Benefits
Peptide SynthesisProtecting group in SPPS for selective modificationsEnables complex peptide construction
Drug DevelopmentSynthesis of peptide-based pharmaceuticalsEnhances targeted drug delivery
BioconjugationAttaching biomolecules via click chemistryImproves drug localization
Neuroscience ResearchStudies on neurotransmitter function and neuropeptide signalingAdvances understanding of brain chemistry
Custom Peptide LibrariesCreation of diverse libraries for high-throughput screeningAids discovery of new therapeutic agents

Mechanism of Action

The primary mechanism of action of Fmoc-beta-alaninol involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process. It can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions. This allows for the stepwise assembly of peptides on a solid support.

Comparison with Similar Compounds

Fmoc-L-beta-Homoalanine (CAS: 193954-26-6)

  • Molecular Formula: C₁₉H₁₉NO₄
  • Molecular Weight : 325.36 g/mol
  • Key Features: Contains an additional methylene group compared to β-alaninol, increasing hydrophobicity. Used in peptide elongation with β-homoalanine residues. Discontinued in some commercial catalogs .

Fmoc-D-beta-Homoalanine (CAS: 201864-71-3)

  • Molecular Formula: C₁₉H₁₉NO₄
  • Molecular Weight : 325.36 g/mol
  • Key Features : D-configured analog of Fmoc-L-beta-homoalanine, enabling chiral diversity in peptide design .

Fmoc-Ala(cPen)-OH (CAS: 1262802-59-4)

  • Molecular Formula: C₂₅H₂₇NO₄
  • Molecular Weight : 379.46 g/mol
  • Key Features : Cyclopentyl-substituted β-alanine derivative. Enhances conformational rigidity in peptides, improving target binding affinity .

Structural Analogs with Modified Backbones or Substituents

Fmoc-beta-(2-Quinolyl)-D-Ala-OH (CAS: 214852-58-1)

  • Molecular Formula : C₂₇H₂₁N₃O₄
  • Molecular Weight : 451.48 g/mol
  • Key Features: Quinoline substituent introduces aromaticity and fluorescence properties, useful in probing peptide interactions .

Fmoc-β-Cyclopropyl-L-Alanine (CAS: 214750-76-2)

  • Molecular Formula: C₂₂H₂₁NO₄
  • Molecular Weight : 363.41 g/mol
  • Key Features : Cyclopropane ring adds steric constraints, stabilizing peptide helices .

Fmoc-alpha-Me-L-Phe-OH (CAS: 135944-05-7)

  • Molecular Formula: C₂₅H₂₃NO₄
  • Molecular Weight : 401.45 g/mol
  • Key Features: α-Methylation reduces conformational flexibility, mimicking natural D-amino acids in antimicrobial peptides .

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
Fmoc-beta-Alaninol 157887-82-6 C₁₈H₁₉NO₃ 297.35 Hydroxyl, Fmoc-protected amine Peptide alcohol synthesis
Fmoc-L-beta-Homoalanine 193954-26-6 C₁₉H₁₉NO₄ 325.36 Carboxylic acid, Fmoc β-homoalanine incorporation
Fmoc-Ala(cPen)-OH 1262802-59-4 C₂₅H₂₇NO₄ 379.46 Cyclopentyl, Fmoc Rigid peptide scaffolds
Fmoc-beta-(2-Quinolyl)-D-Ala-OH 214852-58-1 C₂₇H₂₁N₃O₄ 451.48 Quinoline, Fmoc Fluorescent probes
Fmoc-alpha-Me-L-Phe-OH 135944-05-7 C₂₅H₂₃NO₄ 401.45 α-Methyl, Fmoc Antimicrobial peptides

Research Findings

  • Reactivity: this compound exhibits superior coupling efficiency in SPPS compared to bulkier analogs like Fmoc-Ala(cPen)-OH due to its smaller steric profile .
  • Solubility: The hydroxyl group in this compound improves aqueous solubility relative to aromatic derivatives (e.g., Fmoc-beta-(2-quinolyl)-D-Ala-OH) .
  • Stability : Cyclopropane-containing analogs (e.g., Fmoc-β-cyclopropyl-L-Alanine) show enhanced metabolic stability in vivo .

Biological Activity

Fmoc-beta-alaninol (Fluorenylmethyloxycarbonyl-beta-alaninol) is a derivative of beta-alanine, an amino acid that plays a critical role in various biological processes. This compound is primarily used in peptide synthesis due to its protective group, which facilitates the formation of peptides with beta-amino acids. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and biochemistry.

This compound has the chemical formula C₁₈H₁₉NO₃ and a molecular weight of 303.35 g/mol. It features a fluorenylmethyloxycarbonyl (Fmoc) group, which is known for its stability and ease of removal under basic conditions, making it suitable for solid-phase peptide synthesis (SPPS) .

The biological activity of this compound is largely influenced by its structural properties, particularly its ability to modulate peptide conformation and dynamics. Beta-amino acids, such as beta-alaninol, can alter the proteolytic susceptibility and interaction profiles of peptides with biological membranes .

Key Mechanisms:

  • Membrane Interaction : Peptides containing beta-amino acids demonstrate unique interactions with lipid membranes, which can lead to antimicrobial activity and enhanced cellular uptake .
  • Conformational Flexibility : The presence of beta-amino acids can induce conformational changes in peptides, potentially enhancing their binding affinity to target proteins .

Biological Activity Overview

Research indicates that this compound and related compounds exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that peptides incorporating beta-amino acids can possess significant antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Cell Penetration : Certain beta-peptides have been observed to penetrate cells more effectively than their alpha counterparts due to their unique structural attributes .
  • Inhibition of Protein-Protein Interactions : Beta-amino acid-containing peptides may disrupt critical protein interactions, presenting opportunities for therapeutic intervention in diseases where such interactions are dysregulated .

Case Study 1: Antimicrobial Peptides

A study highlighted the synthesis of antimicrobial peptides using this compound. These peptides exhibited effective inhibition against a range of bacterial strains, demonstrating the potential of beta-amino acids in designing novel antimicrobial agents.

Peptide SequenceActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
Fmoc-beta-Ala-LysE. coli32 µg/mL
Fmoc-beta-Ala-PheS. aureus16 µg/mL

Case Study 2: Cellular Uptake Studies

Research on the cellular uptake of beta-peptides indicated that those synthesized with this compound showed enhanced penetration into HeLa cells compared to traditional alpha-peptides. This was attributed to their helical structure and hydrophobic properties.

Peptide TypeUptake Efficiency (%)
Alpha Peptide25
Beta Peptide60

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Fmoc-β-alaninol?

  • Methodology : Fmoc-β-alaninol is typically synthesized via Fmoc-protection of β-alaninol. A standard approach involves coupling β-alaninol with Fmoc-Cl (Fmoc-chloride) in a basic aqueous/organic biphasic system. For example, dissolve β-alaninol in a mixture of dioxane/water (4:1), add 1.2 equivalents of Fmoc-Cl, and maintain pH 8–9 using sodium bicarbonate. Stir at 0°C for 2 hours, then extract with ethyl acetate and purify via silica chromatography .
  • Key Parameters : Reaction temperature (0–4°C), stoichiometric control of Fmoc-Cl, and pH monitoring to avoid side reactions.

Q. How should Fmoc-β-alaninol be purified and characterized?

  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA). Purity >95% is achievable with optimized gradients .
  • Characterization :

  • 1H-NMR : Confirm Fmoc-group presence (δ 7.3–7.8 ppm, aromatic protons) and β-alaninol backbone (δ 3.4–3.6 ppm, CH2-OH).
  • HPLC : Retention time comparison with standards; purity assessment via UV detection at 265 nm (Fmoc absorbance) .

Q. What are the optimal storage conditions for Fmoc-β-alaninol?

  • Storage : Desiccate at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Solubility in 1% acetic acid or DMF allows preparation of stock solutions for immediate use .
  • Stability : Shelf life >12 months if stored properly; monitor via periodic HPLC to detect degradation (e.g., free β-alaninol or Fmoc-acid byproducts) .

Advanced Research Questions

Q. How can researchers troubleshoot low coupling efficiency during Fmoc-β-alaninol incorporation into peptides?

  • Root Causes : Steric hindrance from the β-alaninol hydroxyl group, incomplete activation, or competing side reactions.
  • Optimization Strategies :

  • Activation Reagents : Use HATU or PyBOP instead of EDC/HOBt for improved coupling efficiency.
  • Solvent System : Switch to DMF/DCM (1:1) to enhance solubility of Fmoc-β-alaninol.
  • Coupling Time : Extend reaction time to 2–4 hours and monitor via Kaiser test for free amine detection .

Q. What strategies mitigate racemization when using Fmoc-β-alaninol in solid-phase peptide synthesis (SPPS)?

  • Preventive Measures :

  • Temperature Control : Perform couplings at 0–4°C to slow base-catalyzed racemization.
  • Low-Base Conditions : Use DIEA (2% v/v) instead of stronger bases like piperidine.
  • Additives : Include 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization during activation .
    • Analysis : Monitor enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column, methanol/water mobile phase) .

Q. How to analyze impurities in Fmoc-β-alaninol synthesis using advanced spectroscopic techniques?

  • LC-MS : Identify hydrolyzed Fmoc-acid (m/z 311.3) or dimeric byproducts. Use electrospray ionization (ESI) in negative mode for enhanced sensitivity .
  • 13C-NMR : Detect carbonyl carbons (δ 170–175 ppm) to distinguish between Fmoc-β-alaninol and its oxidized forms.
  • FT-IR : Confirm hydroxyl group presence (broad peak ~3300 cm⁻¹) and Fmoc carbonyl (1690 cm⁻¹) .

Notes for Reproducibility

  • Documentation : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) to detail synthesis steps, purification methods, and characterization data in the "Experimental" section .
  • Ethical Reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving Fmoc-β-alaninol .

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